Cas no 61903-26-2 (1-[(4-methoxyphenyl)methyl]-1,4-diazepane)

1-[(4-Methoxyphenyl)methyl]-1,4-diazepane is a diazepane derivative featuring a 4-methoxybenzyl substituent, which enhances its potential as an intermediate in pharmaceutical and organic synthesis. The compound’s structure combines a seven-membered diazepane ring with an aromatic methoxy group, offering versatility in modifications for drug discovery and chemical research. Its balanced lipophilicity and electron-rich aromatic system may facilitate interactions with biological targets, making it valuable for developing CNS-active compounds or enzyme inhibitors. The presence of the diazepane core allows for further functionalization, enabling tailored applications in medicinal chemistry. This compound is typically handled under controlled conditions due to its reactivity and sensitivity.
1-[(4-methoxyphenyl)methyl]-1,4-diazepane structure
61903-26-2 structure
Product name:1-[(4-methoxyphenyl)methyl]-1,4-diazepane
CAS No:61903-26-2
MF:C13H20N2O
MW:220.310703277588
MDL:MFCD03407497
CID:463467
PubChem ID:428506

1-[(4-methoxyphenyl)methyl]-1,4-diazepane Chemical and Physical Properties

Names and Identifiers

    • 1H-1,4-Diazepine, hexahydro-1-[(4-methoxyphenyl)methyl]-
    • 1-(4-Methoxy-benzyl)-[1,4]diazepane
    • 1-(4-methoxybenzyl)-1,4-diazepane
    • 1-(1,4-diazaperhydroepinylmethyl)-4-methoxybenzene
    • AC1L8LNU
    • AC1Q4CP5
    • CTK2D0486
    • MolPort-002-471-355
    • SBB078378
    • SureCN9397176
    • 1-[(4-methoxyphenyl)methyl]-1,4-diazepane
    • 61903-26-2
    • DTXSID40330272
    • SCHEMBL9397176
    • CS-0242659
    • MFCD03407497
    • EN300-25342
    • J-503338
    • Z203241932
    • CHEMBL4572749
    • AKOS000199006
    • G76118
    • MDL: MFCD03407497
    • Inchi: InChI=1S/C13H20N2O/c1-16-13-5-3-12(4-6-13)11-15-9-2-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3
    • InChI Key: YEOXLCZSXSVSCH-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(CN2CCCNCC2)C=C1

Computed Properties

  • Exact Mass: 220.1577
  • Monoisotopic Mass: 220.158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.5A^2
  • XLogP3: 1.4

Experimental Properties

  • PSA: 24.5

1-[(4-methoxyphenyl)methyl]-1,4-diazepane Security Information

  • HazardClass:IRRITANT

1-[(4-methoxyphenyl)methyl]-1,4-diazepane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-25342-0.25g
1-[(4-methoxyphenyl)methyl]-1,4-diazepane
61903-26-2 95.0%
0.25g
$128.0 2025-02-20
Enamine
EN300-25342-0.1g
1-[(4-methoxyphenyl)methyl]-1,4-diazepane
61903-26-2 95.0%
0.1g
$89.0 2025-02-20
TRC
M228968-25mg
1-[(4-methoxyphenyl)methyl]-1,4-diazepane
61903-26-2
25mg
$ 50.00 2022-06-04
TRC
M228968-50mg
1-[(4-methoxyphenyl)methyl]-1,4-diazepane
61903-26-2
50mg
$ 95.00 2022-06-04
Enamine
EN300-25342-0.05g
1-[(4-methoxyphenyl)methyl]-1,4-diazepane
61903-26-2 95.0%
0.05g
$61.0 2025-02-20
Enamine
EN300-25342-1.0g
1-[(4-methoxyphenyl)methyl]-1,4-diazepane
61903-26-2 95.0%
1.0g
$342.0 2025-02-20
Enamine
EN300-25342-2.5g
1-[(4-methoxyphenyl)methyl]-1,4-diazepane
61903-26-2 95.0%
2.5g
$669.0 2025-02-20
1PlusChem
1P00ECY2-10g
1-(4-METHOXYBENZYL)-1,4-DIAZEPANE
61903-26-2 95%
10g
$1880.00 2024-04-22
Enamine
EN300-25342-5g
1-[(4-methoxyphenyl)methyl]-1,4-diazepane
61903-26-2 95%
5g
$991.0 2023-09-14
Aaron
AR00ED6E-1g
1-(4-METHOXYBENZYL)-1,4-DIAZEPANE
61903-26-2 95%
1g
$496.00 2023-12-13

Additional information on 1-[(4-methoxyphenyl)methyl]-1,4-diazepane

Professional Introduction to 1-[(4-methoxyphenyl)methyl]-1,4-diazepane (CAS No. 61903-26-2)

1-[(4-methoxyphenyl)methyl]-1,4-diazepane, with the chemical formula C14H19N3O, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 61903-26-2, has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents.

The molecular structure of 1-[(4-methoxyphenyl)methyl]-1,4-diazepane consists of a benzyl group attached to a diazepane ring system, with a methoxy substituent on the aromatic ring. This configuration suggests potential interactions with biological targets, making it a valuable candidate for further investigation in drug discovery.

In recent years, there has been growing interest in diazepane derivatives due to their reported pharmacological activities. The diazepane core is known for its ability to modulate various biological pathways, including central nervous system (CNS) functions. Specifically, compounds containing the diazepane moiety have shown promise in the treatment of neurological disorders and as anxiolytics.

The presence of the 4-methoxyphenyl group in 1-[(4-methoxyphenyl)methyl]-1,4-diazepane adds an additional layer of complexity to its potential biological activity. Methoxy-substituted aromatic compounds are frequently explored in medicinal chemistry due to their enhanced binding affinity and selectivity towards certain enzymes and receptors. This feature makes 1-[(4-methoxyphenyl)methyl]-1,4-diazepane a compelling subject for further pharmacological studies.

Recent research has highlighted the importance of understanding the structural-activity relationships (SAR) in diazepane derivatives. Studies have demonstrated that modifications at various positions within the diazepane ring can significantly influence its pharmacological profile. For instance, variations in the substitution pattern on the benzyl group and the methoxyphenyl moiety can alter binding affinities and selectivity profiles.

The synthesis of 1-[(4-methoxyphenyl)methyl]-1,4-diazepane involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to facilitate the construction of the complex molecular framework. These techniques not only enhance efficiency but also allow for greater control over regioselectivity and stereoselectivity.

In terms of biological evaluation, preliminary studies on 1-[(4-methoxyphenyl)methyl]-1,4-diazepane have shown intriguing results. In vitro assays have indicated potential activity against certain enzymes and receptors relevant to neurological disorders. Additionally, animal models have provided insights into its behavioral effects, suggesting possible applications as an anxiolytic or sedative agent.

The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic properties. Metabolic stability, distribution, excretion, and toxicity (MOAET) studies are essential components of preclinical drug development. For 1-[(4-methoxyphenyl)methyl]-1,4-diazepane, these studies are ongoing to assess its potential as a lead compound for further optimization.

The integration of computational chemistry and molecular modeling techniques has significantly accelerated the drug discovery process. By leveraging these tools, researchers can predict binding affinities and identify potential interactions between 1-[(4-methoxyphenyl)methyl]-1,4-diazepane and biological targets. This approach not only saves time but also provides valuable insights into structure-activity relationships.

The future prospects for 1-[(4-methoxyphenyl)methyl]-1,4-diazepane are promising. Continued research efforts are expected to yield more detailed information about its pharmacological profile and potential therapeutic applications. Collaborative initiatives between academic institutions and pharmaceutical companies will likely drive innovation in this area.

In conclusion, 1-[(4-methoxyphenyl)methyl]-1,4-diazepane (CAS No. 61903-26-2) represents a significant compound in pharmaceutical chemistry with potential applications in treating neurological disorders. Its unique structural features and reported pharmacological activities make it a compelling candidate for further investigation. As research progresses, this compound is expected to contribute valuable insights into drug discovery and development.

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Amadis Chemical Company Limited
(CAS:61903-26-2)1-[(4-methoxyphenyl)methyl]-1,4-diazepane
A1088888
Purity:99%
Quantity:250mg
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